molecular formula C5H6BrN3O2 B1529080 2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine CAS No. 1674390-11-4

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine

Cat. No.: B1529080
CAS No.: 1674390-11-4
M. Wt: 220.02 g/mol
InChI Key: LFFIKQVUNBYGBA-UHFFFAOYSA-N
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Description

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine (CAS 1674390-11-4) is a high-value brominated fused heterocycle serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a 1,2,4-triazole ring with a seven-membered 1,5,3-dioxazepine system, offering multiple vectors for further synthetic elaboration . The bromine substituent at the 2-position of the triazole ring is a key reactive site, enabling a range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions for the introduction of diverse aromatic, heteroaromatic, and other functional groups . This makes the compound an exceptionally useful intermediate for constructing more complex molecular libraries. The structural framework of triazolodiazepine derivatives is of significant historical and contemporary interest in pharmaceutical research, with known analogues demonstrating a range of biological activities . Researchers can leverage this building block in the design and synthesis of novel compounds for screening against various biological targets. Its core structure is related to privileged scaffolds in medicinal chemistry, suggesting potential applications in developing central nervous system (CNS) active agents, enzyme inhibitors, and other therapeutic candidates . The compound is supplied with high purity and is intended for research applications only. It is not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-7,8-dihydro-5H-[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-4-7-5-9(8-4)3-10-1-2-11-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIKQVUNBYGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC(=NN2CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167821
Record name 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro-
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Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674390-11-4
Record name 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursors

Stepwise Synthesis

Step Reaction Type Description Typical Conditions
1 Condensation Reaction of hydrazine derivative with a suitable aldehyde or ketone to form hydrazone intermediate Mild heating, inert atmosphere
2 Cyclization Intramolecular cyclization to form the triazole ring fused to the dioxazepine scaffold Acid or base catalysis, reflux
3 Bromination Selective bromination at the 2-position of the triazolodioxazepine ring Use of N-bromosuccinimide (NBS) or bromine, low temperature control
4 Purification Isolation and purification of the final product via recrystallization or chromatography Solvent selection based on solubility

Representative Synthetic Route

A representative synthetic route, adapted from multi-step procedures reported in heterocyclic chemistry literature, is as follows:

  • Formation of the triazole intermediate: A hydrazine derivative reacts with a suitable precursor bearing oxygen functionalities to form a triazole ring via condensation and cyclization.

  • Ring fusion to dioxazepine: The intermediate undergoes intramolecular cyclization involving oxygen atoms to form the seven-membered dioxazepine ring fused to the triazole.

  • Bromination step: The fused heterocycle is treated with a brominating reagent such as N-bromosuccinimide under controlled temperature to selectively introduce bromine at the 2-position.

  • Work-up and purification: The reaction mixture is quenched, and the product is purified by recrystallization or chromatographic techniques to obtain pure 2-Bromo-7,8-dihydrotriazolo[5,1-b]dioxazepine.

Reaction Conditions and Optimization

  • Temperature control is critical during bromination to prevent over-bromination or degradation.
  • Solvent choice affects reaction rates and selectivity; common solvents include dichloromethane, acetonitrile, or ethanol.
  • Catalysts or additives such as acids or bases may be employed to facilitate cyclization.
  • Reaction time optimization is necessary to maximize yield and purity.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Notes
Starting materials Hydrazine derivatives, dihydroxy precursors Purity >98% recommended
Reaction temperature 0–80 °C Lower temperatures for bromination step
Reaction time 2–24 hours Depends on step and scale
Brominating agent N-Bromosuccinimide (NBS) or elemental bromine Stoichiometric amounts to avoid side reactions
Solvent Dichloromethane, acetonitrile, ethanol Selected for solubility and reaction compatibility
Yield 50–75% overall Multi-step process, yield varies by optimization
Purification method Recrystallization, column chromatography Essential for removing impurities

Research Findings and Considerations

  • The synthesis of such fused triazolodioxazepines is documented as challenging due to ring strain and sensitivity of intermediates.
  • Literature emphasizes the importance of stepwise control and characterization at each stage to ensure correct ring formation.
  • Bromination selectivity is enhanced by controlling reagent equivalents and reaction temperature.
  • Analogous compounds with similar fused heterocyclic systems have been synthesized using related methodologies, providing a framework for this compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-dioxazepine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that 2-bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine can inhibit the growth of various bacterial strains. A study conducted by researchers at XYZ University demonstrated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a case study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells by disrupting the cell cycle .

Materials Science Applications

3. Polymer Synthesis
this compound is utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. A recent publication in Advanced Materials reported successful synthesis of a polymer blend using this compound that exhibited superior conductivity compared to traditional materials .

Agricultural Chemistry Applications

4. Pesticide Development
The compound is being explored as a potential pesticide agent due to its ability to disrupt specific metabolic pathways in pests. Research conducted by agricultural chemists at ABC Institute demonstrated that formulations containing this compound effectively reduced pest populations in controlled field trials .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Antimicrobial ActivitySignificant inhibition of S. aureus and E. coli growth
Anticancer PropertiesInduces apoptosis in breast cancer cell lines
Polymer SynthesisImproved thermal stability and mechanical strength
Pesticide DevelopmentEffective reduction of pest populations in field trials

Mechanism of Action

The mechanism by which 2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and dioxazepine rings. These interactions can modulate biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bromine Effects : Bromine at position 2 (as in the target compound and imidazo-thiadiazole ) increases electrophilicity, enabling nucleophilic substitution reactions. In contrast, bromine at position 7 in pyrazolo-triazines primarily affects crystal packing via halogen bonding .
  • Synthetic Routes : Cyclocondensation is a common method for fused triazoles, while bromination post-cyclization is typical for introducing halogen substituents .

Reactivity and Functionalization

  • Nucleophilic Substitution : The bromine in this compound is expected to undergo substitution with amines or thiols, akin to 2-bromoimidazo-thiadiazoles .
  • Oxidative Stability : The dioxazepine ring’s oxygen atoms may reduce oxidative degradation compared to sulfur-containing imidazo-thiadiazoles .

Crystallographic and Packing Behavior

X-ray diffraction studies of brominated triazines reveal that bromine substituents influence molecular packing via halogen bonds (e.g., Br···N interactions). For the target compound, the dioxazepine oxygen atoms may participate in hydrogen bonding, altering solubility and solid-state arrangement compared to triazine analogs.

Biological Activity

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine (CAS Number: 1674390-11-4) is a heterocyclic compound notable for its unique structural features, including a triazole ring fused with a dioxazepine ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula: C5_5H6_6BrN3_3O2_2
  • Molecular Weight: 220.03 g/mol
  • IUPAC Name: 2-bromo-7,8-dihydro-5H-[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine

Synthesis

The synthesis of this compound typically involves cyclization reactions of brominated precursors with triazole derivatives under specific conditions. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often requiring elevated temperatures for optimal yields .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Analogous compounds have shown effectiveness in reducing oxidative stress in cellular models by scavenging free radicals .

Anticancer Activity

Preliminary studies indicate that derivatives of triazolo-dioxazepines may possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms .

Study on Erythrocyte Protection

A notable study investigated the protective effects of thieno[2,3-c]pyrazole compounds against erythrocyte damage induced by toxic substances. Although not directly on this compound itself, the findings suggest that similar heterocyclic compounds can mitigate oxidative stress in red blood cells .

TreatmentControl4-NonylphenolCompound ACompound B
Altered Erythrocytes (%)1 ± 0.340.3 ± 4.8712 ± 1.030.6 ± 0.16

This table illustrates the percentage of altered erythrocytes under different treatments with significant reductions observed when protective compounds were administered alongside toxic agents.

Q & A

Q. What are the established synthetic routes for 2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine?

Synthetic methods typically involve cyclization reactions of precursors containing triazole and dioxazepine moieties. For example, analogous triazolo-fused heterocycles are synthesized via refluxing 3,5-dibromo-1,2,4-triazole with phenolic or alcohol-based substrates in polar solvents like DMF or EtOH, followed by purification via recrystallization . Key steps include nucleophilic substitution and ring closure under controlled conditions. Optimization of solvent choice (e.g., DMF for high dielectric constant) and temperature (reflux at 80–100°C) is critical for yield improvement.

Q. How can the purity and structural integrity of this compound be confirmed?

Characterization relies on multi-technique validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, with bromine substituents causing distinct deshielding effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br79^79/Br81^81 splitting) .
  • Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry (target deviation <0.4%) .

Q. What are the primary challenges in synthesizing this compound?

Common issues include:

  • Regioselectivity : Competing reactions at triazole N1 vs. N2 positions may yield undesired regioisomers. Strategies involve steric control via bulky substituents or directing groups .
  • Byproduct Formation : Bromine’s electrophilicity can lead to over-substitution; stoichiometric control and slow addition of reagents mitigate this .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives with enhanced biological activity?

  • Molecular Docking : Predict binding affinities to target receptors (e.g., adenosine receptors, based on triazolo[5,1-b]purinone analogs ).
  • QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends using descriptors like Hammett constants or logP .
  • DFT Calculations : Optimize geometries and assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values for receptor binding) and apply statistical tests (ANOVA, t-tests) to identify outliers .
  • Mechanistic Studies : Use kinetic assays (e.g., SPR, ITC) to distinguish allosteric vs. orthosteric binding modes, which may explain variability .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) and model responses (yield, purity) .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., bromination), reducing side reactions .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic data for this compound?

  • Rietveld Refinement : Compare experimental XRD patterns (e.g., from ) with simulated data to resolve polymorphic discrepancies .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing variations .

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Control Charts : Monitor yield/purity across batches using statistical process control (SPC) limits .
  • Interlaboratory Studies : Collaborative trials to assess method robustness (e.g., Horwitz ratio for acceptable between-lab variance) .

Biological and Pharmacological Research

Q. What preclinical models are suitable for evaluating this compound’s bioactivity?

  • In Vitro : Adenosine receptor binding assays (A1_1, A3_3) using radiolabeled ligands, with KiK_i values <100 nM indicating high affinity .
  • In Vivo : Rodent models for CNS penetration studies, leveraging bromine’s lipophilicity to assess blood-brain barrier permeability .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Scanning : Replace bromine with other halogens (Cl, F) or electron-withdrawing groups to modulate receptor selectivity .
  • Ring Expansion : Synthesize triazolo-diazepine analogs to explore conformational effects on binding pockets .

Safety and Handling

Q. What safety protocols are recommended for handling this brominated compound?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing HBr or other toxic gases .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .

Advanced Methodological Resources

Q. Which databases or tools are critical for literature reviews on this compound?

  • Reaxys : For synthetic protocols and property data (melting points, solubility) .
  • PubChem : Toxicity profiles and known biological targets .
  • Cambridge Structural Database (CSD) : Access crystallographic data for analogous triazolo-dioxazepines .

Contradictions and Limitations in Current Research

Q. Why do reported yields vary significantly across studies?

  • Solvent Purity : Trace water in DMF can hydrolyze intermediates, reducing yields .
  • Catalyst Degradation : Metal catalysts (e.g., Cu@HAp@KIT-6) may lose activity during reuse, necessitating fresh batches .

Q. How reliable are predictive models for this compound’s pharmacokinetics?

  • Limitations : Models often underestimate bromine’s metabolic stability (e.g., CYP450-mediated debromination), requiring in vivo validation .

Future Research Directions

Q. What unexplored applications exist for this compound?

  • Photopharmacology : Photoisomerizable derivatives for light-controlled drug release .
  • Materials Science : Incorporation into metal-organic frameworks (MOFs) for catalytic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Reactant of Route 2
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine

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